6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one
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Overview
Description
6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Antimicrobial Agents
- Synthesis of thiazolidinone derivatives with antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. These derivatives show promise as antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Novel Anticancer and Antifungal Compounds
- Development of tetrazolylmethyl quinolines with potential anticancer activity against tumor cell lines like Melanoma (SK-MEL-5) and Breast Cancer (T-47D), as well as antifungal properties (Shaikh, Kamble, Somagond, Devarajegowda, Dixit, & Joshi, 2017).
Antitubercular Agents
- A variety of substituted pyridines and dihydro-6H-quinolin-5-ones have shown promising results as antitubercular agents against Mycobacterium tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Serotonin Receptor Ligands
- Certain derivatives have high binding affinities for the 5-HT(6) serotonin receptor, indicating potential use in neuropsychiatric or neurodegenerative disorders (Park, Choi, Choi, Kim, Park, & Seong, 2011).
Drug Development and Analysis
- Extensive characterization of derivatives for forensic and clinical investigations, exploring the cannabinoid receptor system (Brandt, Kavanagh, Westphal, Dreiseitel, Dowling, Bowden, & Williamson, 2020).
properties
Product Name |
6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one |
---|---|
Molecular Formula |
C24H32N6O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6,8-dimethyl-3-[(3-methylpiperidin-1-yl)-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H32N6O2/c1-15-6-4-8-29(13-15)22(23-26-27-28-30(23)14-19-7-5-9-32-19)20-12-18-11-16(2)10-17(3)21(18)25-24(20)31/h10-12,15,19,22H,4-9,13-14H2,1-3H3,(H,25,31) |
InChI Key |
FCMYNNFNLZEDLH-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C2=CC3=CC(=CC(=C3NC2=O)C)C)C4=NN=NN4CC5CCCO5 |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC3=CC(=CC(=C3NC2=O)C)C)C4=NN=NN4CC5CCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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